
4-(Dimethylamino)-1-octylpyridin-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of a pyridinium ring substituted with a dimethylamino group and an octyl chain, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1-octylpyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with an octyl halide, such as octyl bromide. The reaction is carried out in an aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-(Dimethylamino)pyridine+Octyl bromide→4-(Dimethylamino)-1-octylpyridin-1-ium bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems ensures consistent product quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or sodium chloride solutions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the pyridinium ring.
Reduction: Reduced forms of the pyridinium ring.
Substitution: Corresponding substituted pyridinium salts.
科学的研究の応用
4-(Dimethylamino)-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of membrane transport and as a model compound for studying the interactions of quaternary ammonium salts with biological membranes.
Medicine: Investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: Utilized in the formulation of surfactants and as an additive in the production of specialty chemicals.
作用機序
The mechanism of action of 4-(Dimethylamino)-1-octylpyridin-1-ium bromide involves its interaction with biological membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets and disrupts the membranes of pathogenic microorganisms.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)pyridine: A precursor to 4-(Dimethylamino)-1-octylpyridin-1-ium bromide, used as a nucleophilic catalyst.
1-Octyl-3-methylimidazolium bromide: Another quaternary ammonium salt with similar applications in phase-transfer catalysis and membrane studies.
Benzalkonium chloride: A widely used antimicrobial agent with a similar quaternary ammonium structure.
Uniqueness
This compound is unique due to its specific combination of a pyridinium ring, a dimethylamino group, and an octyl chain. This structure imparts distinct chemical properties, such as enhanced lipophilicity and membrane-disrupting capabilities, making it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
356057-05-1 |
|---|---|
分子式 |
C15H27BrN2 |
分子量 |
315.29 g/mol |
IUPAC名 |
N,N-dimethyl-1-octylpyridin-1-ium-4-amine;bromide |
InChI |
InChI=1S/C15H27N2.BrH/c1-4-5-6-7-8-9-12-17-13-10-15(11-14-17)16(2)3;/h10-11,13-14H,4-9,12H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
HZXONIZMTZDSFF-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=CC=C(C=C1)N(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


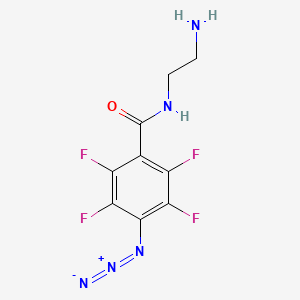
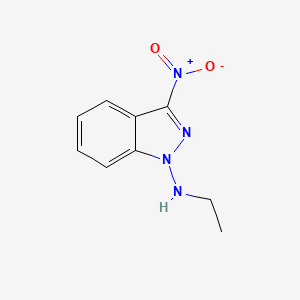
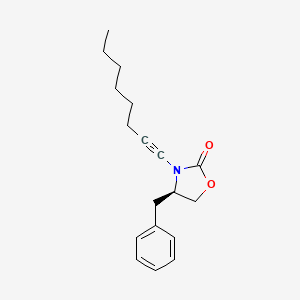
![Propanedinitrile, [(5-methyl-1H-pyrrol-2-yl)(methylthio)methylene]-](/img/structure/B14248597.png)
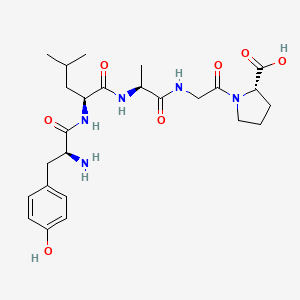
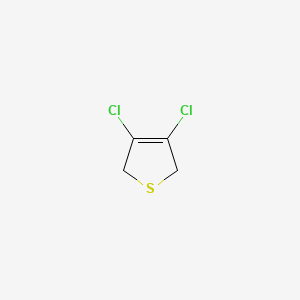
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

![Pyridine, 2-[[[4-(1,1-dimethylpropyl)phenyl]methyl]sulfonyl]-, 1-oxide](/img/structure/B14248626.png)
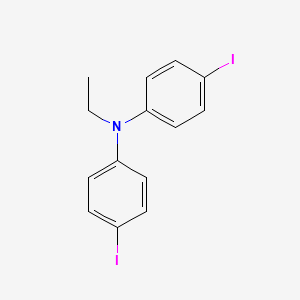
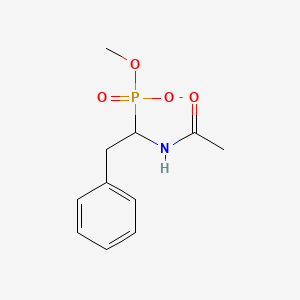
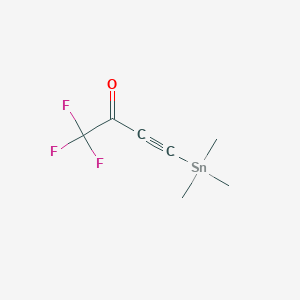
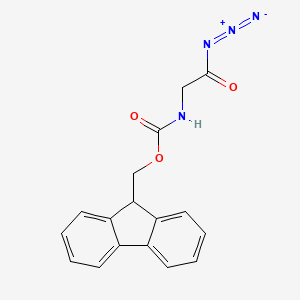
![1-[4-Fluoro-3-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B14248642.png)
